molecular formula C13H8N2O3 B11758921 1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B11758921
M. Wt: 240.21 g/mol
InChI Key: KUORVLPNYLDNOE-UHFFFAOYSA-N
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Description

1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of quinoline derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline with maleimide in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline and pyrrole compounds .

Scientific Research Applications

1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the combination of quinoline and pyrrole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

1-(2-oxoquinolin-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C13H8N2O3/c16-11-6-5-9-3-1-2-4-10(9)14(11)15-12(17)7-8-13(15)18/h1-8H

InChI Key

KUORVLPNYLDNOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2N3C(=O)C=CC3=O

Origin of Product

United States

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